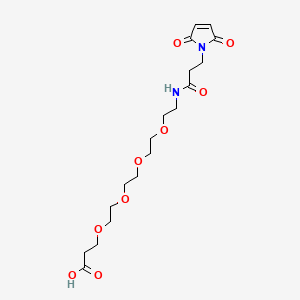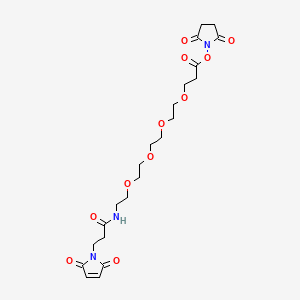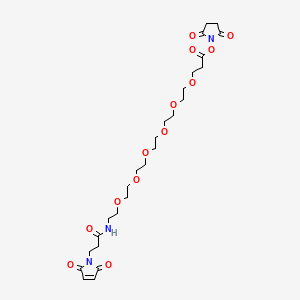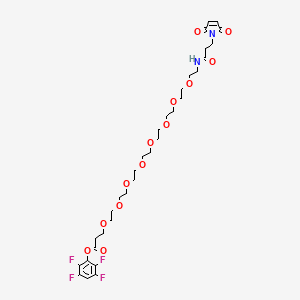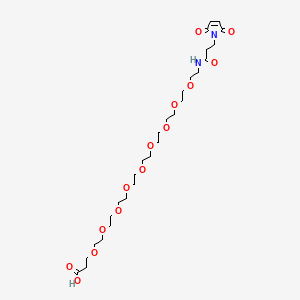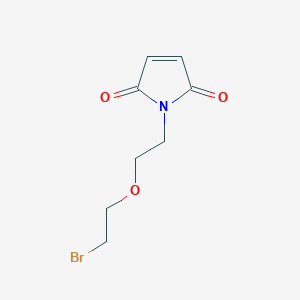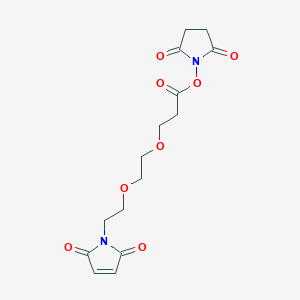
TGR5 Receptor Agonist
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le récepteur 5 couplé aux protéines G de Takeda (TGR5), également connu sous le nom de récepteur 1 des acides biliaires couplés aux protéines G, est un récepteur membranaire activé par les acides biliaires. Le TGR5 est largement exprimé dans divers tissus, y compris la vésicule biliaire, le placenta, la rate et l'intestin. Il joue un rôle crucial dans le métabolisme du glucose, l'homéostasie énergétique et la régulation de l'inflammation .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : La préparation des agonistes du récepteur TGR5 implique la modélisation pharmacophorique basée sur le ligand, le criblage virtuel et l'évaluation biologique. Ces méthodes aident à identifier de nouveaux agonistes non stéroïdiens du TGR5. Par exemple, les composés V12 et V14 ont montré une activité agoniste significative du TGR5 .
Méthodes de Production Industrielle : La production industrielle des agonistes du récepteur TGR5 implique généralement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour assurer un rendement élevé et une pureté élevée. Le processus comprend l'utilisation de techniques avancées telles que l'amarrage moléculaire et la cartographie pharmacophorique pour identifier les agonistes potentiels .
Analyse Des Réactions Chimiques
Types de Réactions : Les agonistes du récepteur TGR5 subissent diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour modifier la structure chimique afin d'améliorer l'activité agoniste.
Réactifs et Conditions Communs : Les réactifs courants utilisés dans ces réactions comprennent les acides biliaires tels que l'acide lithocholique, l'acide désoxycholique, l'acide chéno-désoxycholique et l'acide cholique. Les réactions sont généralement effectuées dans des conditions contrôlées pour garantir les modifications chimiques souhaitées .
Produits Principaux : Les produits principaux formés à partir de ces réactions sont des agonistes du récepteur TGR5 avec une activité et une sélectivité accrues. Ces produits sont ensuite soumis à une évaluation plus approfondie pour déterminer leur efficacité et leur sécurité .
4. Applications de la Recherche Scientifique
Les agonistes du récepteur TGR5 ont un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisés dans le développement de nouveaux composés avec des applications thérapeutiques potentielles.
Biologie : Étudiés pour leur rôle dans la régulation du métabolisme du glucose, de l'homéostasie énergétique et de l'inflammation.
Industrie : Utilisés dans le développement de médicaments antidiabétiques et d'autres agents thérapeutiques.
5. Mécanisme d'Action
Le mécanisme d'action des agonistes du récepteur TGR5 implique l'activation du récepteur couplé aux protéines G, conduisant à la production d'adénosine monophosphate cyclique (AMPc). Cette activation stimule diverses voies de signalisation, notamment la voie Epac/PLC-ε-CA2+, qui joue un rôle crucial dans le métabolisme du glucose et l'homéostasie énergétique .
Applications De Recherche Scientifique
TGR5 receptor agonists have a wide range of scientific research applications, including:
Chemistry: Used in the development of novel compounds with potential therapeutic applications.
Biology: Studied for their role in regulating glucose metabolism, energy homeostasis, and inflammation.
Industry: Utilized in the development of anti-diabetic drugs and other therapeutic agents.
Mécanisme D'action
The mechanism of action of TGR5 receptor agonists involves the activation of the G-protein coupled receptor, leading to the production of cyclic adenosine monophosphate (cAMP). This activation stimulates various signaling pathways, including the Epac/PLC-ε-CA2+ pathway, which plays a crucial role in glucose metabolism and energy homeostasis .
Comparaison Avec Des Composés Similaires
Les agonistes du récepteur TGR5 sont uniques dans leur capacité à activer le récepteur couplé aux protéines G et à stimuler la production d'AMPc. Les composés similaires comprennent :
- Acide lithocholique
- Acide désoxycholique
- Acide chéno-désoxycholique
- Acide cholique
Ces composés activent également le TGR5 mais diffèrent en termes de puissance et de sélectivité .
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-N,5-dimethyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2/c1-11-16(17(21-24-11)14-5-3-4-6-15(14)20)18(23)22(2)13-9-7-12(19)8-10-13/h3-10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGRCWJPBLWGNPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N(C)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How do TGR5 receptor agonists interact with their target and what are the downstream effects?
A1: TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is activated by bile acids. TGR5 agonists, like some semisynthetic bile acid analogs, bind to and activate TGR5. This activation initiates downstream signaling cascades. For example, activation of TGR5 in intestinal L-cells stimulates the secretion of glucagon-like peptide-1 (GLP-1) [, , , ]. This incretin hormone plays a role in glucose homeostasis by enhancing glucose-stimulated insulin secretion and suppressing glucagon release [, ].
Q2: Can you provide examples of structural features found in TGR5 agonists and their relation to activity?
A2: Research has revealed key structural features influencing TGR5 agonist activity. For instance, the presence of an ethyl group at the 6 position on the steroid nucleus enhances metabolic stability against bacterial 7-dehydroxylation. [] Additionally, a methyl group at the C23(S) position can hinder conjugation with taurine, impacting the molecule's metabolism and potentially its activity. [] The development of 2-thio-imidazole derivatives, like compound 6g, highlights the structure-activity relationship, demonstrating their potency as TGR5 agonists with favorable pharmacokinetic profiles for potential therapeutic applications in metabolic disorders. []
Q3: What in vivo studies have been conducted to evaluate the efficacy of TGR5 agonists?
A3: TGR5 agonists have been evaluated in various animal models to assess their therapeutic potential. In studies using diet-induced obese (DIO) C57 mice, the 2-thio-imidazole derivative 6g demonstrated potent glucose-lowering effects in oral glucose tolerance tests. [] Additionally, in genetically diabetic db/db mice, treatment with pregnane-oximino-amino-alkyl-ether (compound 14b) showed improvements in blood glucose levels, glucose tolerance, and lipid parameters. [] These preclinical studies provide compelling evidence for the potential of TGR5 agonists in managing type 2 diabetes and associated metabolic complications.
Q4: Has the efficacy of TGR5 agonists been compared to other existing therapies for metabolic disorders?
A4: Research has explored the comparative efficacy of TGR5 agonists with existing therapies. In a study using Lepob/ob (ob/ob) NASH mice, the dual FXR/TGR5 agonist INT-767 was compared to obeticholic acid (OCA), an approved FXR agonist, in treating non-alcoholic steatohepatitis (NASH). [] Results indicated that both INT-767 and OCA improved NASH histopathology, but INT-767 showed greater potency and efficacy. [] This suggests that the combined activation of FXR and TGR5 might offer advantages over selective FXR activation in NASH treatment.
Q5: Are there any concerns regarding the potential toxicity of TGR5 agonists?
A5: While promising, the potential toxicity of TGR5 agonists remains an important consideration. Although specific toxicity data from the provided abstracts is limited, researchers are investigating potential adverse effects. It's crucial to understand long-term effects and any potential risks associated with chronic TGR5 activation. Comprehensive toxicological studies are necessary to establish the safety profile of these compounds before their widespread clinical application.
Q6: What are the future directions and potential applications of TGR5 agonists?
A7: The development of TGR5 agonists is an evolving field with promising therapeutic applications. The identification of potent and selective TGR5 agonists, such as the 2-thio-imidazole derivatives [], has paved the way for exploring their potential in treating metabolic disorders. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these agonists to enhance their clinical utility. Additionally, investigating their therapeutic potential in other diseases, such as inflammatory bowel disease and certain cancers, could open new avenues for therapeutic intervention.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

